![molecular formula C7H6N2O3S B179839 イミダゾ[1,2-a]ピリジン-3-スルホン酸 CAS No. 112581-51-8](/img/structure/B179839.png)

イミダゾ[1,2-a]ピリジン-3-スルホン酸

概要

説明

Imidazo[1,2-a]pyridine-3-sulfonic acid is a chemical compound with the CAS Number: 112581-51-8 . It has a molecular weight of 198.2 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been developed over the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines involve different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Chemical Reactions Analysis

The construction of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-3-sulfonic acid is a solid compound . It should be stored in a sealed container in a dry, room temperature environment . More specific physical and chemical properties may be found in the referenced materials .

科学的研究の応用

医薬品用途

イミダゾ[1,2-a]ピリジン誘導体は、特に抗がん剤として、医薬品分野で有望な結果を示しています。 これらの構造特性により、特定のがん細胞を高い効力で標的とする化合物の開発が可能になります .

材料科学

この化合物は、その構造的特徴から、材料科学においても価値があります。 これは、耐久性や導電率が向上したなどの特定の特性を持つ新素材の開発に使用できます .

光電子デバイス

イミダゾ[1,2-a]ピリジン-3-スルホン酸誘導体の発光特性により、光電子デバイスに適しています。 これらの用途には、発光ダイオード(LED)や、電流が印加されると光を放射できる材料を必要とするその他のデバイスが含まれます .

センサー

これらの化合物は、その感度の高い発光応答により、センサーの開発に使用されています。 これらの化合物は、さまざまな環境変化や物質を検出することができ、産業用および環境モニタリングの両方に役立ちます .

共焦点顕微鏡とイメージング

イミダゾ[1,2-a]ピリジン-3-スルホン酸誘導体は、共焦点顕微鏡とイメージングの放射体として役立ちます。 この用途は、細胞構造と機能を研究するために高解像度イメージングが必要とされる生物学的研究において重要です .

共有結合阻害剤の開発

最近の研究では、イミダゾ[1,2-a]ピリジンが、特にGroebke-Blackburn-Bienaymè反応(GBB反応)によって促進されるKRAS G12C阻害剤を標的とする、共有結合阻害剤の開発のための重要な骨格である可能性を探っています .

創薬

イミダゾ[1,2-a]ピリジンの「薬物偏見」の足場特性により、創薬の取り組みにおいて重要な部分となり、新しい治療薬の合成を支援します .

化学合成

イミダゾ[1,2-a]ピリジン-3-スルホン酸は、さまざまな分野で潜在的な用途を持つ複雑な分子を作成するための構成要素として役立ち、化学合成プロセスにも使用されます .

作用機序

Target of Action

Imidazo[1,2-a]pyridine-3-sulfonic acid and its analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are the pathogens causing tuberculosis.

Mode of Action

It is known that the compound interacts with its targets, leading to significant activity against mdr-tb and xdr-tb

Biochemical Pathways

Given its anti-tb activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of tb-causing pathogens .

Pharmacokinetics

One of the analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting potential bioavailability.

Result of Action

The result of the action of Imidazo[1,2-a]pyridine-3-sulfonic acid is the inhibition of the growth and proliferation of TB-causing pathogens, leading to significant activity against MDR-TB and XDR-TB . This implies that the compound has a potent anti-TB effect.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyridine-3-sulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound has been used in the development of covalent inhibitors, indicating its potential to interact with enzymes and proteins in a covalent manner .

Cellular Effects

Imidazo[1,2-a]pyridine-3-sulfonic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of imidazo[1,2-a]pyridine have shown potent anticancer activity, indicating their ability to influence cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridine-3-sulfonic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, which can be facilitated by various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridine-3-sulfonic acid vary with different dosages in animal models

特性

IUPAC Name |

imidazo[1,2-a]pyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAKLCCPOHSRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560105 | |

| Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112581-51-8 | |

| Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

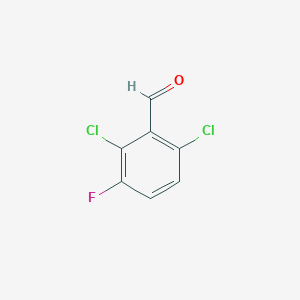

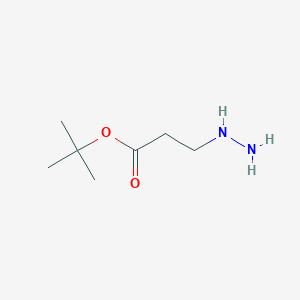

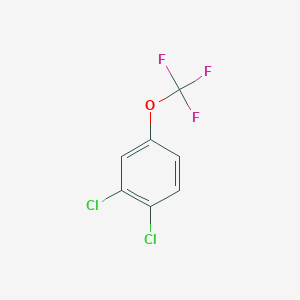

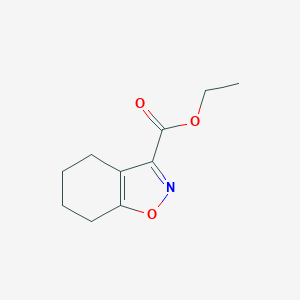

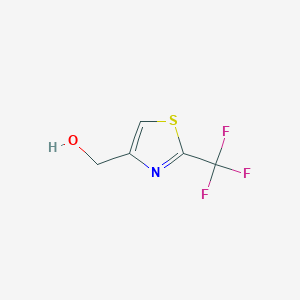

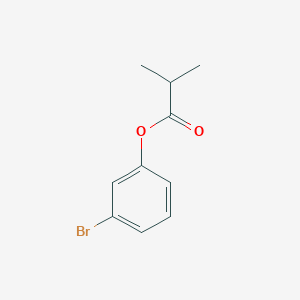

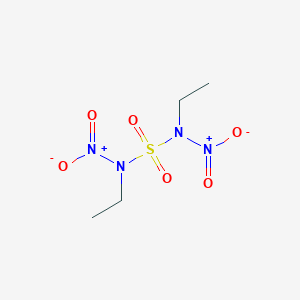

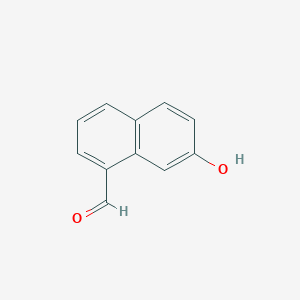

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)